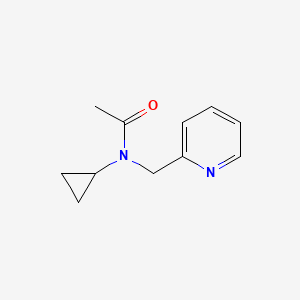
N-methyl-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. This compound has gained significant attention in the scientific community due to its potential as an anti-cancer agent.
Mechanism of Action
N-methyl-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide targets RNA polymerase I transcription by binding to the DNA template and inhibiting the formation of the transcription initiation complex. This leads to the downregulation of ribosomal RNA synthesis, which is essential for cancer cell growth and proliferation. This compound has also been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to selectively target cancer cells, with minimal toxicity to normal cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and doxorubicin.
Advantages and Limitations for Lab Experiments
One advantage of N-methyl-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide is its selectivity towards cancer cells, which minimizes toxicity to normal cells. This compound has also shown promising results in various cancer types, making it a potential candidate for combination therapy. However, this compound has limitations in terms of its pharmacokinetics and bioavailability, which may limit its efficacy in vivo.
Future Directions
Future research on N-methyl-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide should focus on improving its pharmacokinetics and bioavailability to enhance its efficacy in vivo. Additionally, combination therapy studies with other anti-cancer agents should be conducted to determine the optimal treatment regimen. Further studies should also investigate the potential of this compound in other cancer types and explore its mechanism of action in more detail. Finally, clinical trials should be conducted to evaluate the safety and efficacy of this compound in cancer patients.
Synthesis Methods
The synthesis of N-methyl-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide involves the reaction of N-methyl-N-(3-bromothiophen-2-ylmethyl)cyclopentanecarboxamide with sodium hydride in dimethylformamide, followed by the addition of methyl iodide. This reaction results in the formation of this compound as a white solid with a purity of over 99%.
Scientific Research Applications
N-methyl-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, this compound has been shown to selectively inhibit RNA polymerase I transcription in cancer cells, leading to cell cycle arrest and apoptosis. This compound has shown promising results in various cancer types, including breast cancer, ovarian cancer, and leukemia.
properties
IUPAC Name |
N-methyl-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-13(8-10-6-7-15-9-10)12(14)11-4-2-3-5-11/h6-7,9,11H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKYKILLQYJPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide](/img/structure/B7501373.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylpyrazine-2-carboxamide](/img/structure/B7501394.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7501396.png)
![N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7501401.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-methylsulfonylbenzamide](/img/structure/B7501404.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide](/img/structure/B7501412.png)

![N-tert-butyl-2-[4-[2-[methyl-[2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetyl]amino]acetyl]piperazin-1-yl]acetamide](/img/structure/B7501421.png)
![[4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7501437.png)
![6-bromo-2-pyridin-4-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B7501447.png)
![3-methylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7501454.png)


![4-[(2-Methoxy-5-methylphenyl)methyl]morpholine](/img/structure/B7501468.png)